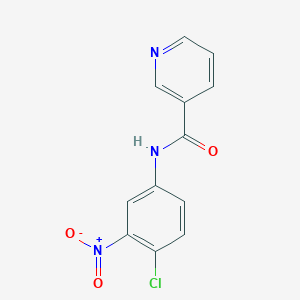![molecular formula C14H13N3O5S B11022616 N'-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide](/img/structure/B11022616.png)
N'-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DI-P-TOLUENESULFONAMIDE , is a chemical compound with the molecular formula C₁₄H₁₅NO₄S₂ . It is a white to almost white powder or crystal, with a melting point of 170-172°C . Let’s explore its properties and applications further.
Preparation Methods
Synthetic Routes:: The synthesis of N’-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide involves the reaction of 4-nitrobenzohydrazide with p-toluenesulfonyl chloride . The reaction proceeds as follows:
4-nitrobenzohydrazide+p-toluenesulfonyl chloride→N’-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide
Reaction Conditions::- The reaction typically occurs in an organic solvent such as methanol .
- Catalysts or reagents may be used to facilitate the reaction.
Industrial Production:: N’-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide is produced on a larger scale for various applications, including pharmaceuticals and research.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions.
Substitution: It can participate in substitution reactions.
Reduction: Reduction reactions are also possible.
Oxidizing agents: Used for oxidation reactions.
Reducing agents: Employed for reduction reactions.
Acidic conditions: Facilitate substitution reactions.
Major Products:: The major products formed from reactions involving N’-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: Employed in the production of other compounds.
Mechanism of Action
The exact mechanism by which N’-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
N’-[(4-methylphenyl)sulfonyl]-4-nitrobenzohydrazide is unique due to its specific structure. it shares similarities with compounds such as 1,2-Bis(p-tolylsulfonyl)hydrazine .
Properties
Molecular Formula |
C14H13N3O5S |
|---|---|
Molecular Weight |
335.34 g/mol |
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-4-nitrobenzohydrazide |
InChI |
InChI=1S/C14H13N3O5S/c1-10-2-8-13(9-3-10)23(21,22)16-15-14(18)11-4-6-12(7-5-11)17(19)20/h2-9,16H,1H3,(H,15,18) |
InChI Key |
DSACEEKWXIKKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11022533.png)
![Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B11022537.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11022540.png)
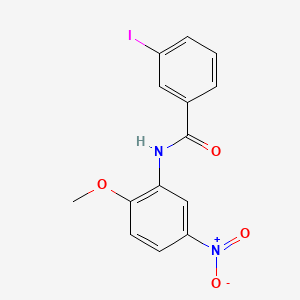
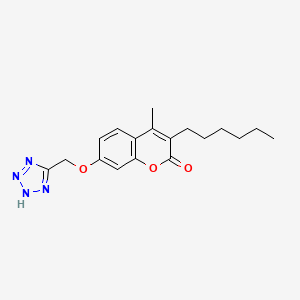
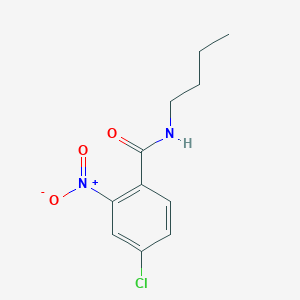
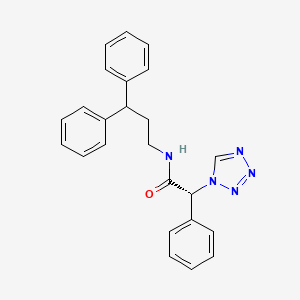
![Methyl 3-[(2-iodophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11022578.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11022591.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B11022594.png)
![5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B11022595.png)
![N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide](/img/structure/B11022599.png)
